molecular formula C20H23NO2 B14736671 2-Hydroxy-1,2-diphenyl-3-piperidin-1-ylpropan-1-one CAS No. 5623-30-3

2-Hydroxy-1,2-diphenyl-3-piperidin-1-ylpropan-1-one

Cat. No.: B14736671
CAS No.: 5623-30-3
M. Wt: 309.4 g/mol
InChI Key: ZYMMGYFMZMBYCB-UHFFFAOYSA-N
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Description

2-Hydroxy-1,2-diphenyl-3-piperidin-1-ylpropan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their biological activities and are often used as building blocks in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,2-diphenyl-3-piperidin-1-ylpropan-1-one typically involves the reaction of piperidine with benzaldehyde and acetophenone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,2-diphenyl-3-piperidin-1-ylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-1,2-diphenyl-3-piperidin-1-ylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,2-diphenyl-3-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1,2-diphenyl-3-piperidin-1-ylpropan-1-one is unique due to the presence of both hydroxyl and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

5623-30-3

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

2-hydroxy-1,2-diphenyl-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C20H23NO2/c22-19(17-10-4-1-5-11-17)20(23,18-12-6-2-7-13-18)16-21-14-8-3-9-15-21/h1-2,4-7,10-13,23H,3,8-9,14-16H2

InChI Key

ZYMMGYFMZMBYCB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(C2=CC=CC=C2)(C(=O)C3=CC=CC=C3)O

Origin of Product

United States

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